1-(6-Ethylpyrazin-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34413-34-8 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(6-ethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-3-7-4-9-5-8(10-7)6(2)11/h4-5H,3H2,1-2H3 |
InChI Key |
NMVNYKQLVLOYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=N1)C(=O)C |
Origin of Product |
United States |
Spectroscopic and Physicochemical Characterization
General Properties
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 34413-34-8 | smolecule.com |
| Molecular Formula | C₈H₁₀N₂O | smolecule.com |
| Molecular Weight | 150.18 g/mol | smolecule.com |
| IUPAC Name | This compound | smolecule.com |
Spectroscopic Data
The following tables present the characteristic spectroscopic data for this compound. While specific experimental data for this exact compound can be limited in publicly available literature, the presented data is based on closely related structures and predictive models.
1H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.5-9.0 | Singlet | Pyrazine (B50134) ring proton |
| ~8.3-8.6 | Singlet | Pyrazine ring proton |
| ~2.9 | Quartet | -CH₂- (ethyl group) |
| ~2.7 | Singlet | -CH₃ (acetyl group) |
| ~1.3 | Triplet | -CH₃ (ethyl group) |
13C NMR Spectroscopy
The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~195-205 | C=O (ketone) |
| ~150-160 | Pyrazine ring carbon (adjacent to N) |
| ~140-150 | Pyrazine ring carbon |
| ~135-145 | Pyrazine ring carbon |
| ~25-35 | -CH₂- (ethyl group) |
| ~20-30 | -CH₃ (acetyl group) |
| ~10-15 | -CH₃ (ethyl group) |
Mass Spectrometry
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments.
| m/z | Interpretation |
| 150 | [M]⁺ (Molecular ion) |
| 135 | [M - CH₃]⁺ |
| 122 | [M - C₂H₄]⁺ |
| 107 | [M - CH₃CO]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule. libretexts.orglibretexts.org
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3150 | Aromatic C-H stretch |
| ~2850-3000 | Aliphatic C-H stretch |
| ~1690-1715 | C=O stretch (ketone) |
| ~1500-1600 | C=C and C=N stretch (aromatic ring) |
Computational Chemistry Investigations of 1 6 Ethylpyrazin 2 Yl Ethanone and Analogs
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.itscienceopen.com These methods, rooted in solving the Schrödinger equation, can predict various molecular attributes with reasonable accuracy. scienceopen.com
Density Functional Theory (DFT) Applications in Pyrazine (B50134) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. scienceopen.com It has been successfully applied to investigate pyrazine and its derivatives, providing insights into their geometries, electronic properties, and reactivity. DFT calculations, often employing functionals like B3LYP, are instrumental in predicting molecular structures and vibrational frequencies. For instance, theoretical crystallographic analysis of 1-(6-ethylpyrazin-2-yl)ethanone using DFT with a 6-31G(d,p) basis set suggests a monoclinic crystal system with the space group P21/c, a common feature in similar pyrazine derivatives. smolecule.com
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO (EHOMO) reflects the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov
For pyrazine derivatives, the HOMO is often localized on the pyrazine ring and its substituents, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrazine ring, highlighting its susceptibility to nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. mdpi.com This method is pivotal in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. mdpi.com
Identification of Potential Biological Targets for Pyrazinylethanone Derivatives
Pyrazine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry. nih.gov Molecular docking studies have been employed to identify potential biological targets for these compounds. For instance, pyrazine-containing compounds have been investigated as potential inhibitors of various enzymes and receptors. Some pyrazine derivatives have shown promise as antimicrobial agents and have demonstrated cytotoxicity against cancer cell lines like A549 (lung cancer). nih.gov
Notably, derivatives of 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone have been identified as potential tubulin polymerization inhibitors, suggesting that pyrazinylethanone structures could be explored for anticancer activity by targeting tubulin. rsc.org Additionally, pyrazine-based compounds have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. nih.gov Other potential targets for pyrazine analogs include protein tyrosine phosphatase non-receptor type 22 (PTPN22), which is implicated in autoimmune diseases like Graves' disease. semanticscholar.org
Elucidation of Binding Modes and Interaction Mechanisms
Molecular docking not only identifies potential targets but also provides detailed insights into the binding modes and interaction mechanisms of ligands with their receptors. This information is crucial for structure-based drug design and lead optimization.
Docking studies reveal the specific amino acid residues in the active site of a target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the context of tubulin inhibitors, docking can elucidate how a pyrazinylethanone derivative binds to the colchicine (B1669291) binding site, a key pocket for many anti-mitotic agents. rsc.org Similarly, for enzyme inhibitors, docking can show how the ligand occupies the active site and interacts with catalytic residues to block substrate binding.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biological systems over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, stability, and intermolecular interactions. nih.govmdpi.com
MD simulations are particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., in a water box with ions), researchers can observe whether the ligand remains stably bound to the active site or dissociates over time. mdpi.com Analysis of the simulation trajectory can reveal key interactions that contribute to binding stability and provide insights into the flexibility of both the ligand and the protein. mdpi.com
Conformational analysis of this compound itself has been performed using molecular modeling techniques to explore its potential energy surface. smolecule.com These studies have identified multiple stable conformers, with the global minimum energy conformer exhibiting a planar arrangement. smolecule.com This type of analysis is crucial for understanding the molecule's preferred shape, which in turn influences its biological activity.
Preclinical Biological Activity Research on Pyrazinylethanone Derivatives
Evaluation of Anti-inflammatory Mechanisms in Preclinical Models
Pyrazinylethanone derivatives and related pyrazine (B50134) compounds have demonstrated notable anti-inflammatory properties in various preclinical models. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and mediators.
A study on pyrazine N-acylhydrazone (NAH) derivatives, designed as analogs of a non-selective cyclooxygenase (COX) inhibitor, revealed significant analgesic and anti-inflammatory activities in animal models of pain and inflammation. nih.gov One particular derivative, LASSBio-1181, was found to be effective in a murine model of chronic inflammation, specifically adjuvant-induced arthritis in rats, positioning it as a promising new lead for anti-inflammatory drug development. nih.gov
Further investigations into hydrazone derivatives have highlighted their potential. For instance, N-pyrrolylcarbohydrazide and its derivatives have shown significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. mdpi.com Specifically, one compound exhibited dose-dependent activity, with significant edema reduction observed at both 20 and 40 mg/kg. mdpi.comresearchgate.net Another derivative showed pronounced and sustained anti-inflammatory effects at a 20 mg/kg dose. mdpi.comresearchgate.net The anti-inflammatory activity of these compounds is often benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin (B1671933). mdpi.comjst.go.jp
The structural features of these pyrazine derivatives play a crucial role in their anti-inflammatory efficacy. For example, the presence of certain substituents, such as halogen and dimethylamino groups on the benzylidene and triazole rings of some hydrazone derivatives, has been shown to significantly enhance their anti-inflammatory effects. mdpi.com Similarly, in a series of pyrazolo[4,3-g]pteridines, derivatives with specific substitutions were found to have anti-inflammatory activity comparable to indomethacin in the carrageenan-induced paw edema test. jst.go.jp
The anti-inflammatory potential of pyrazine derivatives has also been explored in the context of natural product modifications. For instance, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated significantly enhanced inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages compared to the parent compound. mdpi.com
The imidazo[1,2-a]pyrazine (B1224502) nucleus is another heterocyclic system that has been investigated for its anti-inflammatory properties. dergipark.org.tr Some derivatives have been designed as prodrugs of established NSAIDs like ibuprofen. dergipark.org.tr
The following table summarizes the anti-inflammatory activity of selected pyrazine derivatives in preclinical models:
| Compound/Derivative Class | Preclinical Model | Key Findings | Reference |
| Pyrazine N-acylhydrazone (NAH) derivatives | Adjuvant-induced arthritis in rats | LASSBio-1181 showed significant activity in a chronic inflammation model. | nih.gov |
| N-pyrrolylcarbohydrazide and derivatives | Carrageenan-induced paw edema in rats | Demonstrated dose-dependent and sustained anti-inflammatory effects. | mdpi.comresearchgate.net |
| Pyrazolo[4,3-g]pteridine derivatives | Carrageenan-induced paw edema in rats | Certain derivatives exhibited activity comparable to indomethacin. | jst.go.jp |
| Paeonol-pyrazine hybrid | LPS-induced NO production in macrophages | Showed significantly enhanced anti-inflammatory activity compared to paeonol. | mdpi.com |
Investigations into Antiviral Potential and Associated Pathways
Preclinical research has identified certain pyrazine derivatives as possessing antiviral properties. The imidazo[1,2-a]pyrazine nucleus, a key structural motif, has been associated with a broad range of biological activities, including antiviral effects. dergipark.org.tr
Studies have explored the synthesis of novel pyrazine-containing heterocyclic systems to evaluate their potential against various viral pathogens. While the specific antiviral mechanisms of many pyrazinylethanone derivatives are still under investigation, the broader class of pyrazine compounds has shown promise in this area.
Assessment of Antimicrobial Properties against Pathogenic Microorganisms
The antimicrobial potential of pyrazinylethanone derivatives and related pyrazine compounds has been a significant area of preclinical investigation. These studies have evaluated their efficacy against a spectrum of pathogenic bacteria.
Several pyrazole-based heterocycles, which can be related to pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity. jst.go.jp For instance, a series of pyrazolo[4,3-g]pteridines were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. jst.go.jp The results indicated that some of these compounds, such as pyrazolotriazolopteridin-2-thione and certain substituted derivatives, were among the most active against the Gram-positive species. jst.go.jp However, none of the tested compounds in this particular study showed activity against the Gram-negative bacteria. jst.go.jp
The antimicrobial activity is often influenced by the specific structural features of the derivatives. For example, in a study of pyrazole (B372694) derivatives coupled with pyrazoline, several compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests that the combination of different heterocyclic rings can lead to a wider range of antimicrobial action.
Furthermore, some pyrazole derivatives have been identified as dual anti-inflammatory and antimicrobial agents. researchgate.netnih.gov One compound, in particular, was highlighted as the most active anti-inflammatory-antimicrobial agent in its study, demonstrating a good safety profile. nih.gov
The following table provides an overview of the antimicrobial activity of selected pyrazine-related derivatives:
| Compound/Derivative Class | Bacterial Strains Tested | Key Findings | Reference |
| Pyrazolo[4,3-g]pteridine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | Active against Gram-positive bacteria; inactive against Gram-negative bacteria. | jst.go.jp |
| Pyrazole-pyrazoline hybrids | Gram-positive and Gram-negative bacteria | Displayed broad-spectrum antimicrobial activity. | researchgate.net |
| 1H-pyrazole derivatives | Various bacteria | Compound 6c identified as a potent anti-inflammatory-antimicrobial agent. | nih.gov |
Exploration of Antifungal and Antiparasitic Activities
The therapeutic potential of pyrazine derivatives extends to antifungal and antiparasitic applications, as demonstrated in several preclinical studies.
A series of coumarin-pyrazine derivatives were synthesized and evaluated for their in vitro antifungal activity. mdpi.com One compound showed significant inhibition against Candida tropicalis, Cryptococcus neoformans, and Trichophyton rubrum with very low minimum inhibitory concentrations (MIC80 values of 1, 1, and 0.25 μg/mL, respectively). mdpi.com Another derivative in the same series also exhibited notable inhibition against C. tropicalis. mdpi.com
In the realm of antiparasitic activity, pyrazolo[4,3-g]pteridines, a class of fused heterocyclic systems containing a pyrazine ring, have been noted for their potential. jst.go.jp While early reports in the 1960s suggested their use as diuretic drugs, more recent research has highlighted their diverse biological activities, including antiparasitic effects. jst.go.jp
The broad biological profile of pyrazole derivatives, which are structurally related to pyrazinylethanones, also includes antifungal and antitubercular activities. mdpi.com This underscores the versatility of these heterocyclic scaffolds in medicinal chemistry.
Studies on Potential Kinase Inhibitory Activities and Signaling Pathways
Recent preclinical research has focused on the potential of pyrazole derivatives, which share structural similarities with pyrazinylethanones, to act as kinase inhibitors and modulate key signaling pathways involved in inflammatory processes.
A notable study investigated the therapeutic effectiveness of two newly synthesized pyrazole derivatives, M1E and M1G, in a mouse model of collagen-induced arthritis. nih.gov The findings revealed that these compounds significantly downregulated the expression of inflammatory genes such as p38 mitogen-activated protein kinase (MAPK), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), matrix metalloproteinase-3 (MMP-3), and tumor necrosis factor-α (TNF-α). nih.gov
Furthermore, the study demonstrated that these pyrazole derivatives reduced the protein expression of phosphorylated p38 MAPK and COX-2. nih.gov The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. By targeting both p38 MAPK and COX-2, these compounds effectively ameliorated synovial inflammation in the arthritis model. nih.gov
These findings suggest that the anti-inflammatory effects of certain pyrazole and potentially pyrazinylethanone derivatives are mediated, at least in part, through the inhibition of crucial kinase signaling pathways.
Analysis of Other Reported Preclinical Pharmacological Activities (e.g., Antioxidant, Herbicidal, Mitochondrial Uncoupling)
Beyond the well-documented anti-inflammatory and antimicrobial effects, preclinical studies have uncovered other pharmacological activities of pyrazinylethanone derivatives and related compounds, including antioxidant properties.
Several pyrazole derivatives have been evaluated for their antioxidant potential. mdpi.com In one study, these compounds were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.com While they showed moderate antioxidant activity in the DPPH assay, they were highly effective at inhibiting lipid peroxidation. mdpi.com
The antioxidant activity of these compounds is often linked to their anti-inflammatory effects. For instance, in the study of pyrazole derivatives in a collagen-induced arthritis model, the compounds not only reduced inflammation but also ameliorated oxidative stress by increasing the activity of superoxide (B77818) dismutase (SOD) and reducing the formation of malondialdehyde (MDA) in paw tissue. nih.gov
The broad spectrum of biological activities reported for pyrazine-containing natural product derivatives also includes antioxidant effects. mdpi.com This highlights the potential of these scaffolds to be developed into therapeutic agents with multiple modes of action. While specific studies on the herbicidal or mitochondrial uncoupling activities of 1-(6-Ethylpyrazin-2-yl)ethanone were not prominently found, the diverse pharmacological profile of the broader pyrazine class suggests that these are areas worthy of future investigation.
Advanced Analytical Methodologies for Pyrazinylethanone Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a foundational technique for separating the components of a mixture. researchgate.net For a compound like 1-(6-Ethylpyrazin-2-yl)ethanone, both high-performance liquid chromatography and gas chromatography are invaluable tools.
High-Performance Liquid Chromatography (HPLC) for Pyrazinylethanones
High-Performance Liquid Chromatography (HPLC) is a premier method for the separation and purity assessment of chemical compounds in liquid samples. researchgate.netmoravek.com It operates by injecting a sample into a liquid mobile phase that is forced under high pressure through a column packed with a stationary phase. biomedpharmajournal.orgnih.gov The separation is based on the differential partitioning of the analyte between the two phases. biomedpharmajournal.org
HPLC is particularly well-suited for compounds that are thermally unstable or have a high molecular weight. moravek.com For pyrazinylethanones, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. By using a gradient elution, where the composition of the mobile phase is changed over time, a high-resolution separation of the target compound from its impurities can be achieved. researchgate.net The purity of this compound can be determined by quantifying the area of its peak in the chromatogram relative to the total area of all peaks. moravek.commedicinescience.org HPLC methods are widely used in the pharmaceutical industry to ensure the quality and purity of drug substances. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Pyrazine (B50134) Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. shimadzu.com It is particularly effective for pyrazine derivatives, which are often characterized by their volatility and contribution to the aroma of various foods and beverages. scielo.bracs.orgscispace.com In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column. shimadzu.com
The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. shimadzu.com Volatile compounds like this compound are vaporized in an injector and carried by the gas stream through the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster, leading to separation. scielo.br GC offers high resolution and is often coupled with a mass spectrometer for definitive identification. acs.orgresearchgate.net The technique is essential for the analysis of complex volatile mixtures found in food chemistry and flavor analysis. scielo.brecronicon.net
Table 2: Typical GC Conditions for Analysis of Volatile Pyrazines
| Parameter | Value |
|---|---|
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split (e.g., 20:1 ratio) |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.
LC-MS and GC-MS for Pyrazinylethanone Characterization
The coupling of chromatographic techniques with mass spectrometry provides a powerful two-dimensional analysis. mdpi.com Both LC-MS and GC-MS are routinely used for the characterization of pyrazinylethanones.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds. shimadzu.com After separation by GC, the molecules enter the mass spectrometer where they are ionized, typically by electron ionization (EI). shimadzu.com This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum, a fingerprint of the molecule, can be compared to spectral libraries for positive identification. oup.com GC-MS is widely used for identifying pyrazines in complex matrices like food and beverages. acs.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is suited for a broader range of compounds, including those that are less volatile or thermally labile. shimadzu.comresearchgate.net The eluent from the HPLC column is introduced into the MS source, where soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. shimadzu.com These methods typically produce a protonated molecule [M+H]+, allowing for the determination of the molecular weight. mdpi.com By inducing fragmentation within the mass spectrometer (MS/MS), structural information can be obtained. nih.gov LC-MS is increasingly used for the quantitative analysis of pyrazines in liquid samples. mdpi.com
Table 3: Comparison of GC-MS and LC-MS for Pyrazinylethanone Analysis
| Feature | GC-MS | LC-MS |
|---|---|---|
| Analytes | Volatile, thermally stable | Wide range, including non-volatile and thermally labile |
| Ionization | Hard (Electron Ionization) | Soft (Electrospray, APCI) |
| Fragmentation | Extensive, good for library matching | Controlled (MS/MS), good for structural elucidation |
| Primary Use | Identification of volatile pyrazines | Quantification and characterization of a broad range of pyrazines |
High-Resolution Mass Spectrometry in Pyrazine Research
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. oup.com For a compound like this compound (C₈H₁₀N₂O), HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions. This capability is critical in the identification of new or unknown pyrazine metabolites and derivatives in complex biological or food samples. oup.comcopernicus.org HRMS is often coupled with liquid chromatography (LC-HRMS) for comprehensive analysis of complex mixtures. nih.gov
Table 4: Theoretical Exact Mass Calculation for this compound
| Atom | Number | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total [M] | 150.079313 | ||
| Protonated [M+H]⁺ | 151.087138 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise molecular structure of an organic compound in solution. rsc.orgnanoqam.ca It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.orgmdpi.com
In ¹H NMR, the spectrum reveals the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling patterns). libretexts.org For this compound, ¹H NMR would show distinct signals for the protons on the pyrazine ring, the ethyl group (a quartet and a triplet), and the acetyl group (a singlet).
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. nih.gov By using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), one can distinguish between CH₃, CH₂, CH, and quaternary carbons. The combination of ¹H and ¹³C NMR, along with two-dimensional NMR experiments (like COSY and HMBC), allows for the complete and unambiguous assignment of the molecule's structure. nih.gov
Table 5: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Acetyl (CH₃) | ~2.7 | ~26 |
| Acetyl (C=O) | - | ~198 |
| Ethyl (CH₂) | ~3.0 (quartet) | ~32 |
| Ethyl (CH₃) | ~1.4 (triplet) | ~12 |
| Pyrazine (C2) | - | ~150 |
| Pyrazine (C3-H) | ~8.6 (singlet) | ~143 |
| Pyrazine (C5-H) | ~8.8 (singlet) | ~145 |
| Pyrazine (C6) | - | ~160 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-acetyl-6-ethyl pyrazine |
| 2-Acetyl-3-ethylpyrazine |
| Acetonitrile |
1H NMR and 13C NMR for Pyrazinylethanone Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound. By analyzing the chemical shifts, integration, and multiplicity of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.
While specific experimental spectral data for this compound is not widely published, the expected spectral features can be reliably predicted based on the known effects of substituents on the pyrazine ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and the protons of the ethyl and acetyl groups.
Pyrazine Protons: The two protons on the pyrazine ring (at positions 3 and 5) are in different chemical environments and are expected to appear as singlets or doublets in the downfield aromatic region (typically δ 8.5-9.0 ppm). The proton at position 5, being adjacent to the electron-donating ethyl group, would likely be slightly upfield compared to the proton at position 3, which is situated between a nitrogen atom and the electron-withdrawing acetyl group.
Ethyl Group Protons: The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), a classic ethyl spin system. The methylene quartet would be expected around δ 2.8-3.0 ppm, while the methyl triplet would be further upfield, around δ 1.3-1.5 ppm. savemyexams.com
Acetyl Group Protons: The methyl protons of the acetyl group are in a distinct environment and would appear as a sharp singlet, typically in the range of δ 2.6-2.8 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon: The ketone carbonyl carbon of the acetyl group is the most deshielded and is expected to have a chemical shift in the δ 195-200 ppm range.
Pyrazine Ring Carbons: The four carbons of the pyrazine ring would appear in the aromatic region (δ 140-160 ppm). The carbon atom bearing the acetyl group (C2) and the one bearing the ethyl group (C6) would be distinct from the carbons bearing hydrogen atoms (C3 and C5).
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group would appear in the upfield, aliphatic region of the spectrum.
Acetyl Group Carbon: The methyl carbon of the acetyl group would also be found in the upfield region, typically around δ 25-30 ppm.
The following table presents predicted NMR data, which serves as a guide for what would be expected from an experimental analysis.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
|---|---|---|---|
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| 9.01 | Pyrazine H-3 | 198.5 | C=O (Acetyl) |
| 8.65 | Pyrazine H-5 | 159.2 | Pyrazine C-6 |
| 2.98 | -CH₂- (Ethyl) | 151.0 | Pyrazine C-2 |
| 2.75 | -CH₃ (Acetyl) | 144.5 | Pyrazine C-3 |
| 1.38 | -CH₃ (Ethyl) | 142.8 | Pyrazine C-5 |
| 28.3 | -CH₂- (Ethyl) | ||
| 26.5 | -CH₃ (Acetyl) | ||
| 13.5 | -CH₃ (Ethyl) |
Predicted data is generated from computational models and should be confirmed by experimental results. nmrdb.org
Advanced NMR Techniques (e.g., 2D-NMR) in Pyrazine Studies
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt These methods reveal correlations between nuclei, providing definitive evidence of the molecular structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. beilstein-journals.orgscience.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon. youtube.com It would show cross-peaks connecting the signals of the pyrazine protons to their corresponding carbons, the ethyl group protons to their respective carbons, and the acetyl methyl protons to the acetyl methyl carbon.
The combined application of these 1D and 2D NMR methods allows for the complete and unequivocal structural assignment of substituted pyrazines. beilstein-journals.org
Spectroscopic Techniques for Characterization and Interaction Studies
Beyond NMR, other spectroscopic techniques are vital for characterizing the functional groups and electronic properties of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group. This is one of the most prominent peaks in the spectrum and is expected in the region of 1690-1715 cm⁻¹ .
C=N and C=C Stretching: The pyrazine ring contains both C=N and C=C bonds. Their stretching vibrations typically appear as a series of bands in the fingerprint region, between 1400-1600 cm⁻¹ .
C-H Stretching:
Aromatic C-H: The stretching of C-H bonds on the pyrazine ring would produce peaks just above 3000 cm⁻¹ .
Aliphatic C-H: The stretching vibrations of the C-H bonds in the ethyl and acetyl groups would result in multiple strong peaks just below 3000 cm⁻¹ (typically in the 2850-2975 cm⁻¹ range). shimadzu.com
C-H Bending: Bending vibrations for the alkyl groups would be visible in the 1370-1470 cm⁻¹ region.
Analysis of these characteristic peaks provides direct confirmation of the presence of the key functional groups: the ketone and the substituted pyrazine ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring acts as a chromophore, absorbing light in the ultraviolet region. The spectrum of this compound is expected to exhibit two main absorption bands characteristic of the pyrazine chromophore. researchgate.net
n→π* Transition: A lower-energy, weaker absorption band resulting from the promotion of a non-bonding electron (from a nitrogen lone pair) to an anti-bonding π* orbital. For substituted pyrazines, this band typically appears at longer wavelengths, around 300-330 nm . rsc.org
π→π* Transition: A higher-energy, much stronger absorption band caused by the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is expected at shorter wavelengths, typically in the range of 260-280 nm . rsc.orgacs.org
The positions and intensities of these absorption maxima (λ_max) can be influenced by the substituents on the pyrazine ring and the solvent used for the measurement. The acetyl and ethyl groups can cause slight shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted pyrazine. acs.org
Chemical Derivatization and Analog Design Strategies for 1 6 Ethylpyrazin 2 Yl Ethanone
Functionalization of the Pyrazine (B50134) Ring System for Enhanced Activity
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This structure makes the ring electron-deficient and generally resistant to electrophilic substitution reactions unless activating groups are present. thieme-connect.describd.com However, its unique electronic properties make it a key scaffold in numerous clinically used drugs. mdpi.commdpi.com Functionalization of the pyrazine ring of 1-(6-ethylpyrazin-2-yl)ethanone can be approached through several key reactions to modulate its biological activity.
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution, especially when a good leaving group, such as a halogen, is present. thieme-connect.deum.edu.my Halogenated pyrazines are more reactive to nucleophilic displacement than their corresponding pyridine (B92270) analogs. thieme-connect.de This reactivity allows for the introduction of a wide variety of functional groups. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have become powerful tools for the functionalization of pyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These methods allow for the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the chemical space available for analog design.
Modifications of the Ethanone (B97240) Side Chain for Structure-Activity Optimization
The ethanone side chain of this compound offers multiple points for modification to optimize structure-activity relationships (SAR). The carbonyl group is a key feature, capable of participating in hydrogen bonding and being a target for various chemical transformations.
Standard modifications include:
Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and a hydrogen bond donor/acceptor group.
Oxidation: While less common, oxidation could lead to a carboxylic acid derivative, drastically changing the electronic and acidic properties of the side chain.
Condensation Reactions: The ketone can react with amines or hydrazines to form imines, hydrazones, or, notably, thiosemicarbazones. Thiosemicarbazones are well-known for their chelating properties and broad spectrum of biological activities, including antitumor, antibacterial, and antiviral effects, which are often enhanced upon coordination with metal ions. bohrium.combenthamopenarchives.comresearchgate.net The synthesis of thiosemicarbazones from 2-acetylpyrazine derivatives has been reported as a strategy to generate compounds with significant biological potential. bohrium.com
Modifications at the α-carbon of the ethanone group can also be explored. For instance, α-halogenation could provide a handle for further nucleophilic substitution, allowing the introduction of various functional groups. The nature of the substituent on the side chain can influence the molecule's lipophilicity, steric profile, and ability to interact with specific pockets within a biological target. nih.govmdpi.com
Hybrid Compound Design Incorporating Pyrazine–Ethanone Scaffolds with Other Heterocycles
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to develop compounds with improved affinity, efficacy, or a dual mode of action. nih.gov The pyrazine-ethanone scaffold can be effectively combined with other heterocyclic rings known for their biological activities, such as triazoles, pyrazoles, and thiazoles.
Pyrazine-Triazole Hybrids: The 1,2,4-triazole (B32235) ring is a prominent scaffold in medicinal chemistry, found in numerous antifungal and anticancer agents. researchgate.netmdpi.com Hybrid molecules that amalgamate pyrazine and 1,2,4-triazole scaffolds have been synthesized and evaluated for various biological activities, including antitubercular properties. rsc.orgresearchgate.net In one study, a series of pyrazine-1,2,4-triazole hybrids demonstrated significant activity against Mycobacterium tuberculosis, with several compounds showing minimum inhibitory concentration (MIC) values of less than 21.25 μM. rsc.orgresearchgate.net These hybrids are designed with the rationale that combining the two heterocyclic systems can lead to synergistic effects or interaction with multiple biological targets. arabjchem.org
Pyrazine-Pyrazole Hybrids: Pyrazole (B372694) derivatives are another class of heterocycles with a broad range of pharmacological properties, including anticancer and anti-inflammatory activities. frontiersin.orgmdpi.com The combination of pyrazine and pyrazole moieties can lead to potent kinase inhibitors. acs.orgnih.gov The design of such hybrids often involves linking the two heterocyclic rings through various spacers to achieve the optimal orientation for target binding.
The following table presents data on the antitubercular activity of a series of pyrazine-triazole hybrids, illustrating the potential of this design strategy.
| Compound ID | Substituent (R) | MIC (μM) against M. tuberculosis H37Rv |
| T4 | 4-chlorophenyl | 21.25 |
| T5 | 2,4-dichlorophenyl | 19.50 |
| T6 | 4-fluorophenyl | 20.75 |
| T11 | 4-methylphenyl | 21.00 |
| T14 | 4-chlorophenyl | 10.50 |
| T15 | 2,4-dichlorophenyl | 9.75 |
| T16 | 4-fluorophenyl | 10.25 |
| T18 | 4-nitrophenyl | 19.75 |
| Data sourced from a study on pyrazine and 1,2,4-triazole hybrids. rsc.org |
Strategies for Improving Potency and Selectivity through Rational Derivatization
Rational derivatization is a key strategy for optimizing a lead compound's potency and selectivity towards a specific biological target. This process relies on understanding the structure-activity relationship (SAR) and using computational tools to guide the design of new analogs.
For pyrazine-containing compounds, SAR studies involve systematically modifying different parts of the molecule—the pyrazine core, the side chains, and any linked heterocyclic systems—and evaluating the impact on biological activity. nih.gov For example, in the development of pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors for cancer, researchers systematically explored substitutions on the pyrazine ring and modifications of the amide moiety to identify compounds with enhanced potency. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidine derivatives, structural optimization of a hit compound led to a multikinase inhibitor with potent activity against FLT3 and VEGFR2. acs.org
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling play a crucial role. dntb.gov.ua Molecular docking allows researchers to visualize how a compound like a this compound derivative might bind to the active site of a target protein, such as a kinase or an enzyme. researchgate.net This information helps in designing modifications that can enhance binding affinity through improved hydrogen bonding, hydrophobic interactions, or van der Waals forces. researchgate.net For instance, docking studies on pyrazine-triazole hybrids suggested that their antitubercular activity might stem from binding to the DprE1 enzyme. rsc.org
Future Directions and Emerging Research Avenues for Pyrazinylethanone Compounds
Development of Novel Synthetic Routes for Diverse Pyrazinylethanone Analogs
The synthesis of pyrazine (B50134) derivatives is a cornerstone of their application. researchgate.net Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally friendly methods for producing 1-(6-Ethylpyrazin-2-yl)ethanone and its analogs. tandfonline.com This includes the exploration of one-pot synthesis reactions and the use of greener solvents and catalysts. tandfonline.comresearchgate.net The development of novel synthetic pathways is crucial for creating a diverse library of pyrazinylethanone analogs with a wide range of functional groups and structural modifications. researchgate.netmdpi.com This diversity is essential for structure-activity relationship (SAR) studies, which are critical for optimizing the desired biological or material properties of these compounds. nih.gov
Recent advancements have highlighted the potential of microwave-assisted organic synthesis (MAOS) to facilitate the creation of complex heterocyclic structures. researchgate.net Additionally, the use of deep eutectic solvents (DESs) as both green solvents and catalysts presents a sustainable approach for pyrazine compound preparation. acs.org The continual development of such innovative synthetic methodologies will be instrumental in expanding the chemical space of pyrazinylethanones available for screening and application. researchgate.netscispace.com
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
While many pyrazine derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is often lacking. mdpi.com Future research will need to employ a range of advanced techniques to elucidate how pyrazinylethanone compounds interact with their biological targets. This includes methods like spectroscopy and molecular docking studies to understand enzyme-inhibitor interactions. consensus.app
For instance, studies on pyrazoline derivatives, a related class of heterocyclic compounds, have revealed a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov By analogy, in-depth mechanistic studies of pyrazinylethanones could uncover novel therapeutic targets and pathways. Understanding the precise molecular interactions, such as hydrogen bonding and metal coordination, will be crucial for designing more potent and selective compounds. scite.ai Research has already begun to explore the role of pyrazine derivatives in inhibiting specific enzymes, such as tyrosinase, and investigating their potential as cyclin-dependent kinase (CDK) inhibitors. researchgate.netresearchgate.net
Exploration of New Therapeutic and Industrial Applications for Pyrazinylethanones
The structural versatility of pyrazinylethanones makes them attractive candidates for a wide range of applications. chemicalland21.com In the therapeutic arena, there is significant potential for developing new drugs based on the pyrazinylethanone scaffold. ontosight.ai Given the known biological activities of pyrazine compounds, including antimicrobial and anticancer properties, future research will likely focus on developing novel therapeutics for various diseases. researchgate.netmdpi.com For example, the synthesis of new pyrazine conjugates has already shown promise for antiviral applications. nih.gov
Beyond medicine, pyrazinylethanones have potential industrial applications. Pyrazine derivatives are already widely used as flavor and fragrance compounds in the food industry. tuwien.ac.at 2-Acetylpyrazine, a related compound, is valued for its nutty, popcorn-like aroma and is used in flavoring, particularly for baked goods and chocolate. chemicalland21.com The demand for such compounds is expected to grow, driving research into more efficient production methods. tuwien.ac.at Furthermore, some substituted pyrazine carboxamides have been investigated for their potential as herbicides. phcog.com
Advanced Computational Approaches in Pyrazine Drug Discovery and Design
Computational methods are becoming increasingly indispensable in modern drug discovery and materials science. mdpi.com For pyrazinylethanone research, advanced computational approaches can accelerate the design and development of new compounds with desired properties. nih.gov Virtual screening of large chemical libraries against specific biological targets can identify promising hit compounds, saving significant time and resources compared to traditional high-throughput screening. nih.gov
Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of pyrazinylethanone analogs with their target proteins, guiding the optimization of lead compounds. arabjchem.org Quantitative structure-activity relationship (QSAR) studies can help to build predictive models that correlate chemical structure with biological activity, further aiding in the design of more potent molecules. nih.gov The integration of computational screening with synthetic chemistry represents a powerful strategy for the rapid development of novel pyrazinylethanone-based drugs and materials. nih.gov
Integration of Multi-Omics Technologies in Pyrazinylethanone Research
The advent of multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the biological effects of pyrazinylethanone compounds. nih.govfrontlinegenomics.com By simultaneously analyzing changes across multiple molecular levels, researchers can gain a comprehensive view of the cellular response to these compounds. frontiersin.org
For example, transcriptomics can reveal which genes are up- or down-regulated in response to treatment with a pyrazinylethanone analog, while proteomics can identify changes in protein expression and post-translational modifications. frontlinegenomics.com Metabolomics can provide a snapshot of the metabolic perturbations caused by the compound. unibo.it Integrating these datasets can help to identify the key pathways and molecular networks affected by pyrazinylethanones, providing crucial information about their mechanism of action and potential off-target effects. frontiersin.orgmdpi.com This systems-level understanding is essential for both drug development and for assessing the safety of these compounds.
Sustainable Production and Biotechnological Applications of Pyrazine Derivatives
In an era of increasing environmental awareness, the development of sustainable production methods for chemicals is a high priority. For pyrazine derivatives, this includes exploring biotechnological routes that utilize renewable feedstocks and microbial fermentation. consensus.app Research has already demonstrated the potential for engineered microorganisms, such as Corynebacterium glutamicum, to produce pyrazines like tetramethylpyrazine. oup.com
Future research will likely focus on optimizing these microbial production platforms to increase yields and expand the range of pyrazine derivatives that can be synthesized biologically. This could involve metabolic engineering to enhance precursor supply and the introduction of novel enzymatic pathways. The use of agricultural byproducts and other renewable resources as feedstocks for these fermentation processes will further enhance their sustainability. consensus.app These biotechnological approaches offer a promising alternative to traditional chemical synthesis, aligning with the principles of green chemistry. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
